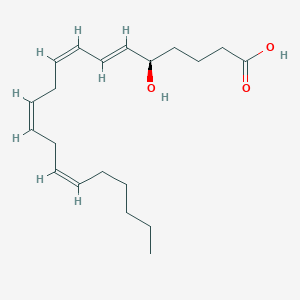

15(R)-HETE

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIJOOYOSFUGPC-CABOLEKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017283 | |

| Record name | 5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61641-47-2 | |

| Record name | 5-Hete, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061641472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HETE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6S2WJG8K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 15(R)-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) from arachidonic acid. It covers the core enzymatic pathways, detailed experimental protocols for its study, and quantitative data to support further research and development in this area.

Introduction to 15(R)-HETE Biosynthesis

15(R)-HETE is a stereoisomer of the more commonly studied 15(S)-HETE. While initially considered a minor metabolite, 15(R)-HETE has gained significant attention as a key intermediate in the biosynthesis of epi-lipoxins, a class of specialized pro-resolving mediators with potent anti-inflammatory properties. The controlled synthesis of 15(R)-HETE, particularly through the action of aspirin-acetylated cyclooxygenase-2 (COX-2), has opened new avenues for therapeutic intervention in inflammatory diseases. This guide will delve into the primary enzymatic routes of 15(R)-HETE formation, namely the aspirin-modified COX-2 pathway and the cytochrome P450-mediated pathway.

Primary Biosynthetic Pathways

Aspirin-Acetylated Cyclooxygenase-2 (COX-2) Pathway

The most well-characterized pathway for the specific production of 15(R)-HETE involves the irreversible acetylation of COX-2 by aspirin (B1665792).[1][2] Normally, COX-2 metabolizes arachidonic acid to prostaglandin (B15479496) H2 (PGH2). However, when acetylated at a specific serine residue (Ser-530), the enzyme's catalytic activity is altered.[1][3] Instead of prostaglandin synthesis, the acetylated COX-2 enzyme gains the ability to convert arachidonic acid almost exclusively to 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HpETE), which is then rapidly reduced to 15(R)-HETE by cellular peroxidases.[1][3] This "aspirin-triggered" pathway is a key mechanism by which aspirin exerts some of its anti-inflammatory effects, as 15(R)-HETE is a precursor to the anti-inflammatory epi-lipoxins.[4]

Cytochrome P450 (CYP) Monooxygenase Pathway

Certain isoforms of the cytochrome P450 enzyme superfamily can also metabolize arachidonic acid to produce 15-HETE.[5] Specifically, human and rat microsomal cytochrome P450s, such as CYP2C19, can produce a racemic mixture of 15-HETEs, with a significant proportion being the 15(R) stereoisomer.[5] While this pathway contributes to the overall pool of 15-HETE, it is generally less specific for the 15(R) enantiomer compared to the aspirin-acetylated COX-2 pathway.

Quantitative Data on 15(R)-HETE Biosynthesis

The following tables summarize key quantitative data related to the enzymatic production of 15(R)-HETE and its concentrations in biological systems.

| Enzyme | Substrate | Product(s) | Key Kinetic Parameters | Reference(s) |

| Aspirin-Acetylated Human COX-2 | Arachidonic Acid | 15(R)-HETE, 15(R)-PGs | Km for arachidonic acid is ~3-fold lower than uninhibited COX-2. Catalytic efficiency for PG formation is reduced 10-fold. | [2][6] |

| Human Cytochrome P450 (e.g., CYP2C19) | Arachidonic Acid | 15(R,S)-HETE (>90% 15(R)) | Michaelis (Km) and substrate inhibition (Ks) constants vary by isoform. For CYP2J2, Km and Ks are similar. For CYP2C8, Ks is lower, indicating more potent substrate inhibition. | [5][7] |

| Biological Matrix | Condition | 15(R)-HETE Concentration | Reference(s) |

| Human Serum | Coagulated whole blood | 12.74 ± 1.2 ng/mL | [8] |

| Human Plasma | Unstimulated whole blood | Ratio of 15(R)-HETE to 15(S)-HETE is approximately 1:1. | [8] |

| Human Whole Blood | Zymosan stimulated (4h) | 2.46 ± 0.2 ng/mL | [8] |

| Human Whole Blood | Zymosan stimulated (24h) | 6.3 ± 0.5 ng/mL | [8] |

| Human Bronchial Epithelial Cells | Stimulated with 30 µM Arachidonic Acid (1h) | 258 ± 76 ng per 10^6 cells (total 15-HETE) | [9] |

| Human Eosinophils | Stimulated with 100 µM Arachidonic Acid | 1111 ± 380 ng per 10^6 cells (total 15-HETE) | [10] |

| Ischemic Human Heart Tissue | - | Significantly higher than non-ischemic tissue. | [11] |

Experimental Protocols

Preparation of Aspirin-Acetylated COX-2

Objective: To prepare recombinant human COX-2 and subsequently acetylate it with aspirin for use in in vitro enzyme assays.

Materials:

-

Recombinant human COX-2 (expressed in insect or E. coli cells)[12][13][14]

-

Aspirin (acetylsalicylic acid)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Phenol (B47542) (500 µM)

-

Hematin (2 µM)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving aspirin

Procedure:

-

Expression and Purification of Recombinant COX-2:

-

Aspirin Acetylation:

-

Prepare a stock solution of aspirin in DMSO.

-

In a reaction tube, combine the purified recombinant human COX-2 (e.g., 1 µM) with Tris-HCl buffer containing phenol and hematin.

-

Add aspirin to a final concentration of, for example, 2 mM.[6]

-

Incubate the mixture at room temperature for 1 hour to allow for complete acetylation.[6]

-

The acetylated enzyme is now ready for use in the enzyme assay.

-

In Vitro Enzyme Assay for 15(R)-HETE Production

Objective: To measure the production of 15(R)-HETE from arachidonic acid by aspirin-acetylated COX-2.

Materials:

-

Aspirin-acetylated COX-2 (prepared as described above)

-

Arachidonic acid

-

[1-¹⁴C]Arachidonic acid (for radiolabeling, optional)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Phenol (500 µM)

-

Hematin (2 µM)

-

Reaction termination solution (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1-0.2% acetic acid)

-

Internal standard (e.g., deuterated 15-HETE) for LC-MS/MS analysis

Procedure:

-

Reaction Setup:

-

In a reaction tube, add the Tris-HCl buffer containing phenol and hematin.

-

Add the aspirin-acetylated COX-2 enzyme.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding arachidonic acid (and [1-¹⁴C]arachidonic acid if using radiolabeling) to the desired final concentration (e.g., 100 µM).[6]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).[6]

-

-

Termination of Reaction:

-

Stop the reaction by adding the termination solution.

-

-

Sample Preparation for Analysis:

-

Add the internal standard.

-

Proceed with solid-phase extraction (SPE) to purify the lipid products.

-

Cell Culture Protocol for Aspirin-Induced 15(R)-HETE Synthesis

Objective: To induce the production of 15(R)-HETE in cultured human endothelial cells by treatment with aspirin.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Aspirin

-

Cytokine (e.g., Interleukin-1β, IL-1β) to induce COX-2 expression

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

Procedure:

-

Cell Culture:

-

Culture HUVECs in endothelial cell growth medium in a humidified incubator at 37°C and 5% CO₂.

-

-

Induction of COX-2:

-

When cells reach confluence, treat them with a cytokine such as IL-1β to induce the expression of COX-2.[16]

-

-

Aspirin Treatment:

-

After a suitable induction period, wash the cells with PBS and replace the medium with fresh medium containing aspirin at the desired concentration.

-

-

Stimulation and Incubation:

-

If required, co-culture with another cell type like neutrophils (PMNs) and stimulate with an agonist (e.g., thrombin plus fMet-Leu-Phe) to trigger arachidonic acid release.[16]

-

Incubate the cells for a specified time to allow for the production and release of 15(R)-HETE into the culture medium.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Add an antioxidant (e.g., butylated hydroxytoluene, BHT) and an internal standard.

-

Store the samples at -80°C until analysis.

-

Solid-Phase Extraction (SPE) of 15(R)-HETE

Objective: To extract and purify 15(R)-HETE from biological samples (e.g., cell culture supernatant, plasma) prior to analysis.

Materials:

-

C18 SPE cartridges

-

Methanol

-

Deionized water

-

Ethyl acetate (B1210297)

-

Nitrogen gas for evaporation

Procedure:

-

Sample Acidification:

-

Acidify the aqueous sample to approximately pH 3.5 with a dilute acid (e.g., HCl).

-

-

Cartridge Conditioning:

-

Condition the C18 SPE cartridge by washing with methanol followed by deionized water.

-

-

Sample Loading:

-

Load the acidified sample onto the conditioned cartridge.

-

-

Washing:

-

Wash the cartridge with deionized water to remove polar impurities.

-

Wash with a low percentage of methanol in water to remove less non-polar impurities.

-

Wash with hexane to remove highly non-polar lipids.

-

-

Elution:

-

Elute the HETEs with ethyl acetate or methanol.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase for HPLC or LC-MS/MS analysis.

-

Chiral HPLC-MS/MS Analysis of 15(R)-HETE

Objective: To separate and quantify 15(R)-HETE and 15(S)-HETE in a purified sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Chiral stationary phase column (e.g., Chiralpak AD)[17]

-

Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Introduce the column effluent into the mass spectrometer.

-

Use Multiple Reaction Monitoring (MRM) in negative ion mode to specifically detect and quantify the parent and fragment ions of 15-HETE.

-

-

Quantification:

-

Generate a standard curve using authentic 15(R)-HETE and 15(S)-HETE standards.

-

Quantify the amount of each enantiomer in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of 15(R)-HETE

Caption: Biosynthesis of 15(R)-HETE from arachidonic acid.

Experimental Workflow for 15(R)-HETE Analysis

Caption: Experimental workflow for 15(R)-HETE analysis.

This guide provides a foundational understanding and practical protocols for the study of 15(R)-HETE biosynthesis. The intricate pathways and the potential for their therapeutic manipulation underscore the importance of continued research in this exciting field of lipid biochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prokaryotic expression, purification and characterization of human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of Recombinant Human COX-1 and COX-2 | Springer Nature Experiments [experiments.springernature.com]

- 14. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aspirin triggers previously undescribed bioactive eicosanoids by human endothelial cell-leukocyte interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Formation of 15(R)-Hydroxyeicosatetraenoic Acid (15(R)-HETE) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a stereoisomer of the more commonly studied 15(S)-HETE. While initially considered a minor metabolite of arachidonic acid, emerging evidence highlights its significant role as a precursor to a unique class of specialized pro-resolving mediators (SPMs) known as aspirin-triggered lipoxins (ATLs). The endogenous formation of 15(R)-HETE is of considerable interest, particularly in the context of inflammation, its resolution, and the mechanism of action of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792). This technical guide provides an in-depth overview of the known pathways of endogenous 15(R)-HETE formation, quantitative data on its in vivo levels, and detailed experimental protocols for its study.

Pathways of Endogenous 15(R)-HETE Formation

The in vivo biosynthesis of 15(R)-HETE is primarily attributed to two distinct enzymatic pathways, with a minor contribution from non-enzymatic processes.

Aspirin-Acetylated Cyclooxygenase-2 (COX-2)

The most well-characterized pathway for 15(R)-HETE production involves the irreversible acetylation of cyclooxygenase-2 (COX-2) by aspirin. Under normal physiological conditions, COX-2 metabolizes arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. However, when acetylated by aspirin, the catalytic activity of COX-2 is altered. Instead of prostaglandin synthesis, the acetylated enzyme gains a novel lipoxygenase-like activity, converting arachidonic acid into 15(R)-HETE.[1][2][3] This "switching" of enzymatic function is a key mechanism underlying some of aspirin's anti-inflammatory effects, as 15(R)-HETE is the seminal precursor for the biosynthesis of aspirin-triggered lipoxins (ATLs), potent anti-inflammatory and pro-resolving lipid mediators.[2][4] This pathway is particularly relevant in endothelial cells, epithelial cells, and hepatocytes where COX-2 can be expressed.[1]

Cytochrome P450 (CYP) Monooxygenases

Certain isoforms of the cytochrome P450 (CYP) enzyme superfamily can also metabolize arachidonic acid to generate 15-HETE.[5][6] This pathway produces a racemic mixture of 15(S)-HETE and 15(R)-HETE, with the 15(R)-enantiomer often being the predominant product.[6] This route of formation is independent of COX enzymes and, therefore, is not affected by aspirin. The specific CYP isoforms involved in 15(R)-HETE synthesis in vivo are still under investigation, but this pathway represents a constitutive source of this lipid mediator.

Non-Enzymatic Auto-oxidation

Arachidonic acid can undergo non-enzymatic, free radical-catalyzed oxidation to form a racemic mixture of 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which are subsequently reduced to 15(R,S)-HETE.[6] This process is generally considered a minor contributor to the total in vivo pool of 15-HETE under normal physiological conditions but may become more significant during conditions of oxidative stress.

Quantitative Data on 15(R)-HETE

The following tables summarize the available quantitative data on 15(R)-HETE levels in biological systems and the kinetic parameters of the key enzyme involved in its formation.

Table 1: In Vivo and Ex Vivo Concentrations of 15(R)-HETE

| Biological Matrix | Condition | 15(R)-HETE Concentration | Citation |

| Human Serum | Coagulated Whole Blood | 12.74 ± 1.2 ng/mL | [7] |

| Human Plasma | Stimulated with LPS (24h) | 6.3 ± 0.5 ng/mL | [7] |

| Human Plasma | Healthy Volunteers (Baseline) | 2.60 ± 0.74 ng/mL | [8] |

| Human Plasma | Healthy Volunteers (after 81 mg Aspirin for 8 weeks) | 2.85 ± 0.79 ng/mL | [8] |

| Human Plasma | AERD Patients with Symptom Improvement (Baseline) | 7006 (IQR 6056-8688) pg/mL | [9][10] |

| Human Plasma | AERD Patients with Symptom Worsening (Baseline) | 4800 (IQR 4238-5575) pg/mL | [9][10] |

AERD: Aspirin-Exacerbated Respiratory Disease; IQR: Interquartile Range; LPS: Lipopolysaccharide

Table 2: Kinetic Parameters for 15(R)-HETE Formation by Aspirin-Acetylated COX-2

| Parameter | Value | Citation |

| Vmax | 71.6 ± 28.5 nM/s | [1] |

| Km for Arachidonic Acid | 3.8 ± 2.8 µM | [1] |

Experimental Protocols

Quantification of 15(R)-HETE by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 15(R)-HETE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chiral chromatography is essential to separate 15(R)-HETE from its stereoisomer, 15(S)-HETE.

a. Sample Preparation (Solid-Phase Extraction)

-

Internal Standard Addition: Spike the biological sample (e.g., plasma, serum, cell culture supernatant) with a known amount of a deuterated internal standard (e.g., 15(S)-HETE-d8).

-

Protein Precipitation and Hydrolysis: For plasma or serum, precipitate proteins with a cold organic solvent (e.g., methanol (B129727) or acetonitrile). For esterified HETEs, perform alkaline hydrolysis.

-

Acidification: Acidify the sample to pH ~3.5 with a weak acid (e.g., formic acid).

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Chiral LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a chiral stationary phase column (e.g., cellulose-based) suitable for the separation of HETE enantiomers.

-

Mobile Phase: A typical mobile phase consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous solution containing a weak acid (e.g., 0.1% acetic acid).

-

Flow Rate: Optimize the flow rate for the best separation and sensitivity.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode.

-

Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

15-HETE: Monitor the transition of the precursor ion (m/z 319.2) to a specific product ion (e.g., m/z 175.1).

-

Internal Standard (e.g., 15(S)-HETE-d8): Monitor the appropriate mass transition for the deuterated standard.

-

-

-

Quantification: Create a standard curve using known concentrations of 15(R)-HETE and the internal standard to quantify the amount of 15(R)-HETE in the sample.

In Vitro Assay for 15(R)-HETE Production by Aspirin-Acetylated COX-2

This protocol describes an in vitro assay to measure the production of 15(R)-HETE by recombinant COX-2 after treatment with aspirin.

a. Materials

-

Recombinant human or murine COX-2 enzyme

-

Aspirin (acetylsalicylic acid)

-

Arachidonic acid

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system for analysis

b. Procedure

-

Enzyme Preparation: Prepare a working solution of the recombinant COX-2 enzyme in the reaction buffer.

-

Aspirin Acetylation:

-

Pre-incubate the COX-2 enzyme with a saturating concentration of aspirin (e.g., 1 mM) for a sufficient time (e.g., 30 minutes) at 37°C to ensure complete acetylation.

-

Include a control group with the enzyme incubated with the vehicle (e.g., DMSO) instead of aspirin.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding arachidonic acid to the acetylated and control enzyme preparations. The final concentration of arachidonic acid should be varied to determine kinetic parameters.

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Analyze the samples for 15(R)-HETE and other eicosanoid products using the LC-MS/MS method described above.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying 15(R)-HETE.

Caption: Biosynthetic pathways of 15(R)-HETE.

Caption: Workflow for 15(R)-HETE analysis.

Conclusion

The endogenous formation of 15(R)-HETE is a critical biological process, particularly as the initial step in the biosynthesis of aspirin-triggered lipoxins. The primary pathway involves the unique catalytic activity of aspirin-acetylated COX-2, with contributions from cytochrome P450 enzymes. Understanding the regulation of these pathways and the in vivo concentrations of 15(R)-HETE is essential for research in inflammation, resolution pharmacology, and the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to accurately quantify and study the role of this important lipid mediator. Further research is warranted to fully elucidate the tissue-specific regulation of 15(R)-HETE formation and its precise physiological and pathophysiological roles.

References

- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15 R-prostaglandins that inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 7. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Plasma 15-hydroxyeicosatetraenoic acid predicts treatment outcomes in aspirin-exacerbated respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma 15-Hydroxyeicosatetraenoic Acid Predicts Treatment Outcomes in Aspirin-Exacerbated Respiratory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of 15(R)-HETE: A Precursor to Anti-Inflammatory Mediators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) is a stereoisomer of the more extensively studied 15(S)-HETE, both of which are metabolites of arachidonic acid. While possessing limited intrinsic biological activity itself, the primary and most significant function of 15(R)-HETE is its role as a crucial precursor in the biosynthesis of epi-lipoxins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. This guide provides a comprehensive overview of the synthesis, metabolism, and core functions of 15(R)-HETE, with a focus on its conversion to bioactive downstream metabolites. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and therapeutic development in the field of inflammatory resolution.

Introduction

Eicosanoids, derived from the oxygenation of arachidonic acid, are potent lipid mediators that play a pivotal role in a myriad of physiological and pathological processes, most notably inflammation. For decades, the focus of eicosanoid research has been on pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. However, a paradigm shift has occurred with the discovery of specialized pro-resolving mediators (SPMs), a super-family of lipid mediators that actively drive the resolution of inflammation and promote tissue healing. 15(R)-HETE has emerged as a key molecule in this context, not for its direct pro- or anti-inflammatory actions, but as a stereospecific substrate for the generation of potent anti-inflammatory and pro-resolving epi-lipoxins.

Biosynthesis of 15(R)-HETE

15(R)-HETE is produced from arachidonic acid through several enzymatic and non-enzymatic pathways:

-

Microsomal Cytochrome P450 Enzymes: Human and rat microsomal cytochrome P450s, such as CYP2C19, can metabolize arachidonic acid to a racemic mixture of 15-HETEs.[1] Notably, the 15(R) stereoisomer constitutes over 90% of this mixture.[1]

-

Non-Enzymatic Auto-oxidation: The spontaneous, non-enzymatic oxidation of arachidonic acid yields a racemic mixture of 15-hydroperoxyeicosatetraenoic acids (15(R,S)-HpETEs).[1] This process is enhanced in cells undergoing oxidative stress. The resulting 15(R)-HpETE is then rapidly reduced to 15(R)-HETE by cellular peroxidases.[1]

-

Cellular Metabolism: Certain cell types, like platelets, can metabolize arachidonic acid to 15(R)-HpETE, which is subsequently reduced to 15(R)-HETE.[1]

Primary Function: A Precursor to Epi-Lipoxins

The central role of 15(R)-HETE is to serve as a substrate for the biosynthesis of epi-lipoxins, which are stereoisomers of lipoxins. This conversion is a critical step in the transcellular biosynthesis of these pro-resolving mediators.

The Lipoxygenase Interaction Pathway

The generation of epi-lipoxins from 15(R)-HETE typically involves a transcellular pathway where 15(R)-HETE produced by one cell type (e.g., endothelial cells, epithelial cells) is transferred to a leukocyte, such as a neutrophil, which expresses 5-lipoxygenase (5-LOX).

The key steps are:

-

Formation of 15(R)-HETE: As described in the previous section.

-

Oxygenation by 5-LOX: In leukocytes, 5-LOX oxygenates 15(R)-HETE at the C-5 position, leading to the formation of an unstable epoxide intermediate.

-

Enzymatic Hydrolysis: This intermediate is then enzymatically hydrolyzed to form 15-epi-lipoxin A4 (15-epi-LXA4) and 15-epi-lipoxin B4 (15-epi-LXB4).

Downstream Signaling of Epi-Lipoxins

15-epi-LXA4 and other epi-lipoxins exert their potent anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, most notably the lipoxin A4 receptor (ALX/FPR2).

Activation of ALX/FPR2 by epi-lipoxins triggers a cascade of intracellular signaling events that collectively dampen inflammation and promote resolution. These include:

-

Inhibition of Neutrophil Chemotaxis and Infiltration: Epi-lipoxins are potent inhibitors of neutrophil recruitment to sites of inflammation.

-

Stimulation of Monocyte Recruitment and Macrophage Phagocytosis: They promote the recruitment of monocytes and enhance the phagocytic activity of macrophages, facilitating the clearance of apoptotic neutrophils and cellular debris.

-

Modulation of Cytokine and Chemokine Production: Epi-lipoxins can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines while stimulating the release of anti-inflammatory mediators.

Other Biological Activities and Metabolism

While the primary function of 15(R)-HETE is as a precursor to epi-lipoxins, it can undergo other metabolic transformations:

-

Oxidation to 15-oxo-ETE: Similar to its (S) counterpart, 15(R)-HETE can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE.[1] 15-oxo-ETE is an electrophilic species that can modulate inflammatory signaling pathways.[2]

Data Presentation

Table 1: Key Enzymes and Products in the 15(R)-HETE Metabolic Pathway

| Precursor | Enzyme | Key Product(s) | Primary Function of Product |

| Arachidonic Acid | Cytochrome P450 | 15(R)-HETE | Precursor to epi-lipoxins |

| Arachidonic Acid | Auto-oxidation | 15(R,S)-HETE | Precursor to epi-lipoxins |

| 15(R)-HETE | 5-Lipoxygenase | 15-epi-Lipoxin A4, 15-epi-Lipoxin B4 | Pro-resolving, anti-inflammatory |

| 15(R)-HETE | 15-PGDH | 15-oxo-ETE | Modulation of inflammatory signaling |

Experimental Protocols

Extraction and Quantification of 15(R)-HETE from Biological Samples

Objective: To isolate and quantify 15(R)-HETE from cell cultures or tissues.

Methodology:

-

Lipid Extraction: Homogenize cell pellets or tissues in a mixture of methanol (B129727) and water. Acidify the homogenate to pH 3.5 with hydrochloric acid. Extract the lipids with ethyl acetate.

-

Solid-Phase Extraction (SPE): Apply the lipid extract to a C18 SPE cartridge. Wash the cartridge with a non-polar solvent to remove neutral lipids. Elute the HETEs with a more polar solvent mixture, such as ethyl acetate/heptane.

-

Chiral Phase High-Performance Liquid Chromatography (HPLC): Separate the R and S enantiomers of 15-HETE using a chiral stationary phase column (e.g., Chiralcel OD-H). Use an isocratic mobile phase of hexane/isopropanol/acetic acid.

-

Quantification: Detect the HETEs using a UV detector at 235 nm. Quantify the amount of 15(R)-HETE by comparing the peak area to a standard curve generated with a known amount of purified 15(R)-HETE.

In Vitro Assay for Epi-Lipoxin Generation

Objective: To demonstrate the conversion of 15(R)-HETE to epi-lipoxins by leukocytes.

Methodology:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.

-

Incubation: Resuspend the neutrophils in a buffered salt solution. Add 15(R)-HETE to the cell suspension.

-

Stimulation: Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to activate 5-LOX.

-

Lipid Extraction and Analysis: After a defined incubation period, stop the reaction and extract the lipids as described in Protocol 7.1.

-

LC-MS/MS Analysis: Analyze the extracted lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of 15-epi-LXA4 and other lipoxins.

Mandatory Visualizations

Caption: Biosynthesis pathways of 15(R)-HETE.

References

The Role of 15(R)-Hydroxyeicosatetraenoic Acid in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is an eicosanoid metabolite of arachidonic acid with a pivotal, yet often indirect, role in the resolution of inflammation. While its stereoisomer, 15(S)-HETE, has been more extensively studied, 15(R)-HETE is emerging as a critical precursor to a unique class of specialized pro-resolving mediators (SPMs) known as aspirin-triggered lipoxins (ATLs). This technical guide provides an in-depth exploration of the synthesis, metabolism, and anti-inflammatory functions of 15(R)-HETE, with a focus on its quantitative effects, underlying signaling pathways, and the experimental methodologies used for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation biology and drug development.

Introduction: The Dual Nature of Eicosanoids in Inflammation

Eicosanoids, a family of signaling lipids derived from arachidonic acid, are central players in the inflammatory response. While some eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are potent pro-inflammatory mediators, others actively promote the resolution of inflammation, a critical process for restoring tissue homeostasis. 15(R)-HETE belongs to the latter category, primarily functioning as an intermediate in the biosynthesis of potent anti-inflammatory compounds.

Biosynthesis of 15(R)-HETE

15(R)-HETE is synthesized from arachidonic acid through several enzymatic pathways. The most prominent and clinically relevant pathway involves the cyclooxygenase-2 (COX-2) enzyme, particularly after its modification by aspirin (B1665792).

-

Aspirin-Acetylated COX-2: Aspirin irreversibly acetylates a serine residue in the active site of COX-2. This acetylation switches the enzyme's catalytic activity from producing pro-inflammatory prostaglandins to synthesizing 15(R)-HETE[1][2][3]. This unique action of aspirin is central to its anti-inflammatory properties beyond the inhibition of prostaglandin (B15479496) synthesis.

-

Cytochrome P450 Enzymes: Certain cytochrome P450 monooxygenases can also metabolize arachidonic acid to produce 15(R)-HETE, although this pathway is generally considered a minor contributor compared to the aspirin-acetylated COX-2 pathway.

Metabolism of 15(R)-HETE to Anti-Inflammatory Mediators

The primary anti-inflammatory role of 15(R)-HETE is as a precursor to more potent bioactive lipids, namely aspirin-triggered lipoxins (ATLs) and 15-oxo-HETE.

Aspirin-Triggered Lipoxins (ATLs)

15(R)-HETE is rapidly converted by the enzyme 5-lipoxygenase (5-LOX), often in a transcellular manner involving leukocytes, to 15-epi-lipoxin A4 (15-epi-LXA4), a potent anti-inflammatory mediator[1][2][3].

15-oxo-Eicosatetraenoic Acid (15-oxo-ETE)

15(R)-HETE can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE)[1]. 15-oxo-ETE is an electrophilic lipid that exerts its own anti-inflammatory effects.

Anti-Inflammatory Actions and Signaling Pathways

The anti-inflammatory effects of the 15(R)-HETE metabolic axis are mediated through distinct signaling pathways activated by its downstream products, 15-epi-LXA4 and 15-oxo-ETE.

15-epi-Lipoxin A4 Signaling

15-epi-LXA4 exerts its potent anti-inflammatory effects by binding to the G protein-coupled receptor ALX/FPR2, which is expressed on various immune cells, including neutrophils and macrophages[4][5]. Activation of ALX/FPR2 initiates a cascade of intracellular events that collectively dampen the inflammatory response.

Key Anti-Inflammatory Effects of 15-epi-LXA4:

-

Inhibition of Neutrophil Chemotaxis and Infiltration: 15-epi-LXA4 is a potent inhibitor of neutrophil migration to sites of inflammation.

-

Stimulation of Monocyte Phagocytosis: It enhances the clearance of apoptotic neutrophils by macrophages, a key process in the resolution of inflammation.

-

Modulation of Cytokine Production: 15-epi-LXA4 can suppress the production of pro-inflammatory cytokines.

-

Inhibition of Neutrophil-Platelet Aggregation: This action helps to limit thrombosis and further inflammation[5].

15-oxo-ETE Signaling

15-oxo-ETE exerts its anti-inflammatory effects through two main mechanisms: activation of the Nrf2 antioxidant response and inhibition of the pro-inflammatory NF-κB pathway[1].

-

Nrf2 Activation: 15-oxo-ETE, as an electrophilic molecule, can activate the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1)[1].

-

NF-κB Inhibition: 15-oxo-ETE can inhibit the IKKβ subunit of the IκB kinase complex, which is crucial for the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β[1].

Quantitative Data on the Anti-Inflammatory Effects

While much of the quantitative data focuses on 15(S)-HETE or the downstream metabolites of 15(R)-HETE, the following tables summarize key findings related to the 15-HETE axis.

Table 1: Effects of 15-HETE and its Metabolites on Neutrophil Function

| Compound | Assay | Cell Type | Concentration | Effect | Reference |

| 15-HETE | LTB4-induced Chemotaxis | Human Neutrophils | 10⁻⁴ M | 68% inhibition | [6] |

| 15-HETE | Superoxide (B77818) Anion Generation (fMLP-induced) | Human Neutrophils | Dose-dependent | Inhibition | [7] |

| 15(S)-HETE | Neutrophil Migration across activated endothelium | Human Neutrophils | Not specified | Potent inhibition | [8][9] |

Table 2: Effects of 15-oxo-ETE on Inflammatory Gene Expression

| Compound | Cell Type | Stimulus | Concentration | Effect on Gene Expression | Reference |

| 15-oxo-ETE | THP-1 macrophages | LPS (100 ng/mL) | 25 µM | TNF-α: 86% decrease | [1] |

| 15-oxo-ETE | THP-1 macrophages | LPS (100 ng/mL) | 25 µM | IL-6: 98% decrease | [1] |

| 15-oxo-ETE | THP-1 macrophages | LPS (100 ng/mL) | 25 µM | IL-1β: 61% decrease | [1] |

Table 3: Effects of 15-oxo-ETE on Endothelial Cell Adhesion Molecule Expression

| Compound | Cell Type | Concentration | Effect on Adhesion Molecule | Reference |

| 15-oxo-ETE | HUVECs | 8 µmol/L | E-selectin: 1.4-fold increase | [2] |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the effect of 15(R)-HETE on neutrophil chemotaxis.

Detailed Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

-

Cell Labeling: Resuspend the isolated neutrophils in a suitable buffer and label with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

-

Boyden Chamber Setup: Place a microporous membrane (typically 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

-

Loading Chambers:

-

Lower Chamber: Add a known concentration of a chemoattractant (e.g., leukotriene B4, LTB4) to the lower chamber. For experimental wells, add varying concentrations of 15(R)-HETE. Include a vehicle control.

-

Upper Chamber: Add the fluorescently labeled neutrophils to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.

-

Quantification: After incubation, carefully remove the upper chamber. Quantify the number of migrated cells in the lower chamber by measuring the fluorescence intensity using a plate reader.

-

Data Analysis: Compare the fluorescence readings from the 15(R)-HETE-treated wells to the control wells to determine the dose-dependent effect of 15(R)-HETE on neutrophil chemotaxis.

Macrophage Polarization Assay

This protocol outlines the in vitro polarization of macrophages and subsequent treatment with 15(R)-HETE to assess its impact on macrophage phenotype.

Detailed Methodology:

-

Monocyte Isolation and Differentiation:

-

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by adherence or magnetic cell sorting. Alternatively, use a monocytic cell line such as THP-1.

-

Differentiate the monocytes into naive (M0) macrophages by culturing them in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days. For THP-1 cells, differentiation into M0 macrophages can be induced with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours[8].

-

-

Macrophage Polarization:

-

M1 Polarization: To induce a pro-inflammatory M1 phenotype, stimulate the M0 macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24-48 hours[10].

-

M2 Polarization: To induce an anti-inflammatory M2 phenotype, stimulate the M0 macrophages with interleukin-4 (IL-4) (e.g., 20 ng/mL) and interleukin-13 (IL-13) (e.g., 20 ng/mL) for 48-72 hours[8][10].

-

-

Treatment with 15(R)-HETE: During the polarization process or after polarization is established, treat the macrophage cultures with varying concentrations of 15(R)-HETE or a vehicle control.

-

Analysis of Polarization Markers: Assess the macrophage phenotype by measuring the expression of specific M1 and M2 markers:

-

M1 Markers: TNF-α, IL-6, IL-1β, CD80, CD86, iNOS.

-

M2 Markers: IL-10, TGF-β, Arginase-1, CD163, CD206.

-

Methods: Quantify marker expression at the mRNA level using quantitative real-time PCR (qPCR) or at the protein level using flow cytometry, ELISA, or Western blotting.

-

Quantification of 15(R)-HETE by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 15(R)-HETE in biological samples.

Detailed Methodology:

-

Sample Preparation:

-

Liquid Samples (e.g., plasma, cell culture supernatant): Add an internal standard (e.g., deuterated 15-HETE). Perform solid-phase extraction (SPE) to concentrate the lipids and remove interfering substances.

-

Tissue Samples: Homogenize the tissue in an appropriate solvent, add an internal standard, and perform lipid extraction (e.g., Bligh-Dyer or Folch extraction) followed by SPE.

-

-

Chromatographic Separation:

-

Utilize a chiral stationary phase column to separate the 15(R)-HETE and 15(S)-HETE enantiomers.

-

Employ a suitable mobile phase gradient, often a mixture of organic solvents (e.g., acetonitrile, methanol) and water with a modifier (e.g., formic acid or acetic acid) to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer (MS/MS) operating in negative ion mode.

-

Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion of 15-HETE (m/z 319.2) and monitoring for specific product ions (e.g., m/z 175.1).

-

-

Quantification: Create a standard curve using known concentrations of a 15(R)-HETE standard. Calculate the concentration of 15(R)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

15(R)-HETE plays a significant, albeit often indirect, role in the resolution of inflammation. Its generation, particularly through the action of aspirin on COX-2, initiates a cascade of anti-inflammatory signaling through its conversion to 15-epi-lipoxin A4 and 15-oxo-ETE. Understanding the intricate details of these pathways offers promising avenues for the development of novel therapeutics that promote the resolution of inflammation.

Future research should focus on:

-

Elucidating the direct, concentration-dependent effects of 15(R)-HETE on various immune cell functions.

-

Identifying and characterizing specific receptors for 15(R)-HETE, if any exist.

-

Conducting in vivo studies to further delineate the therapeutic potential of 15(R)-HETE and its stable analogs in various inflammatory disease models.

-

Developing more specific and sensitive analytical methods for the routine quantification of 15(R)-HETE in clinical samples to better understand its role in human health and disease.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of the 15(R)-HETE metabolic network in resolving inflammation.

References

- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-oxoeicosatetraenoic acid mediates monocyte adhesion to endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-Hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits LTB4-induced chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15-Hydroxyeicosatetraenoic acid inhibits superoxide anion generation by human neutrophils: relationship to lipoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jzus.zju.edu.cn [jzus.zju.edu.cn]

- 9. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cellular Sources of 15(R)-HETE Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) is the R-enantiomer of 15-HETE, a family of signaling lipids derived from arachidonic acid. While the S-enantiomer, 15(S)-HETE, has been more extensively studied, 15(R)-HETE is gaining increasing attention for its distinct biological activities and roles in various physiological and pathological processes. Notably, 15(R)-HETE serves as a precursor to the epi-lipoxins, a class of specialized pro-resolving mediators that play a crucial role in the resolution of inflammation. Understanding the cellular origins and biosynthetic pathways of 15(R)-HETE is therefore critical for elucidating its function and for the development of novel therapeutics targeting inflammatory and other diseases.

This technical guide provides a comprehensive overview of the primary cellular sources of 15(R)-HETE production. It details the enzymatic and non-enzymatic pathways responsible for its synthesis, presents quantitative data on its production in various cell types, and provides detailed experimental protocols for its detection and measurement.

Core Cellular Sources and Production Pathways

The production of 15(R)-HETE is attributed to three primary mechanisms: cyclooxygenase (COX) activity, particularly after aspirin (B1665792) modification; cytochrome P450 (CYP) enzyme catalysis; and non-enzymatic autoxidation of arachidonic acid.

Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes, primarily COX-1 and COX-2, are well-known for their role in prostaglandin (B15479496) synthesis. However, they can also produce a racemic mixture of 15-HETEs, with the 15(S)-HETE enantiomer typically being predominant. A significant shift in this stereochemistry occurs upon the acetylation of COX-2 by aspirin.

When endothelial cells are treated with aspirin, the COX-2 enzyme is acetylated. This modification alters its catalytic activity, leading to the near-exclusive production of 15(R)-HETE from arachidonic acid[1]. This aspirin-triggered pathway is a key mechanism for the production of epi-lipoxins, which are formed through the subsequent action of 5-lipoxygenase on 15(R)-HETE in adjacent leukocytes, a process known as transcellular biosynthesis.

Quantitative Data: 15(R)-HETE Production by Endothelial Cells

| Cell Type | Stimulus | 15(R)-HETE Concentration | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β (to induce COX-2) + Aspirin | Production of 15-epi-LXA4 (a downstream metabolite of 15(R)-HETE) is stimulated. |

Cytochrome P450 (CYP) Pathway

Various cytochrome P450 monooxygenases can metabolize arachidonic acid to produce a range of HETE isomers, including 15-HETE. While some CYP enzymes produce a racemic mixture, certain isoforms have been shown to predominantly generate the 15(R)-enantiomer. For instance, human and rat microsomal cytochrome P450s can metabolize arachidonic acid to a mixture of 15-HETEs where over 90% is the 15(R) stereoisomer.

Quantitative Data: CYP-mediated 15(R)-HETE Production

Specific quantitative data for 15(R)-HETE production by individual CYP isoforms is an active area of research, and precise concentrations can vary significantly based on the specific enzyme, tissue, and experimental conditions.

Non-Enzymatic Autoxidation

15-HETE can also be formed non-enzymatically through the autoxidation of arachidonic acid. This process, often initiated by reactive oxygen species (ROS) in environments of oxidative stress, results in a racemic mixture of 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which are then reduced to a racemic mixture of 15(R)-HETE and 15(S)-HETE[1].

Quantitative Data: Non-Enzymatic 15(R)-HETE Production

The production of 15(R)-HETE via autoxidation is inherently stochastic and dependent on the specific conditions of oxidative stress. Therefore, quantifying precise cellular production levels from this pathway is challenging. However, studies have shown that in conditions of oxidative stress, significant amounts of racemic 15-HETE can be generated.

Key Cellular Producers of 15(R)-HETE

Several cell types have been identified as sources of 15(R)-HETE, primarily through the pathways described above.

-

Endothelial Cells: As mentioned, endothelial cells, particularly when stimulated with pro-inflammatory cytokines to express COX-2 and subsequently treated with aspirin, are a major source of 15(R)-HETE.

-

Platelets: Platelets express COX-1, which can produce a small amount of a racemic mixture of 15-HETE. While 12-HETE is the major lipoxygenase product in platelets, the potential for 15(R)-HETE production, especially in the context of aspirin therapy, is an area of interest.

-

Epithelial Cells: Airway epithelial cells are known to produce significant amounts of 15-HETE, primarily the 15(S)-enantiomer via 15-lipoxygenase-1 (15-LOX-1). However, the presence of COX and CYP enzymes in these cells suggests a potential for 15(R)-HETE production as well. For instance, cultured human bronchial epithelial cells have been shown to release 15-HETE upon stimulation with arachidonic acid.

Experimental Protocols

Protocol 1: Measurement of 15(R)-HETE Production in Aspirin-Treated Endothelial Cells by LC-MS/MS

This protocol details the steps for inducing COX-2 expression in endothelial cells, treating them with aspirin, and quantifying the production of 15(R)-HETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral separation.

1. Cell Culture and Treatment:

- Culture human umbilical vein endothelial cells (HUVECs) in appropriate media (e.g., EGM-2) until confluent.

- Induce COX-2 expression by treating the cells with a pro-inflammatory cytokine such as Interleukin-1β (IL-1β, 10 ng/mL) for 12-24 hours.

- Wash the cells with phosphate-buffered saline (PBS).

- Pre-incubate the cells with aspirin (e.g., 100 µM) for 30 minutes to acetylate COX-2.

- Add arachidonic acid (e.g., 10 µM) to the cells and incubate for a defined period (e.g., 15-60 minutes) at 37°C.

- Collect the cell culture supernatant for analysis.

2. Sample Preparation (Solid Phase Extraction):

- Acidify the supernatant to pH ~3.5 with a dilute acid (e.g., 0.1 M HCl).

- Add an internal standard (e.g., deuterated 15(S)-HETE-d8).

- Perform solid-phase extraction (SPE) using a C18 cartridge.

- Condition the cartridge with methanol (B129727) followed by water.

- Load the acidified sample.

- Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

- Elute the lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. Chiral LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a chiral stationary phase column (e.g., a cellulose (B213188) or amylose-based column) capable of separating HETE enantiomers.

- Employ a suitable mobile phase gradient, typically consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile (B52724)/methanol).

- Optimize the gradient to achieve baseline separation of 15(R)-HETE and 15(S)-HETE.

- Mass Spectrometry (MS):

- Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

- Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for 15-HETE and the internal standard. A common transition for HETEs is m/z 319.2 -> 115.1.

- Develop a calibration curve using authentic 15(R)-HETE and 15(S)-HETE standards to quantify the amount of each enantiomer in the samples.

Protocol 2: In Vitro Assay for Cytochrome P450-Mediated 15(R)-HETE Formation

This protocol describes a method to assess the ability of a specific cytochrome P450 isoform to produce 15(R)-HETE from arachidonic acid using a reconstituted enzyme system.

1. Reagents and Materials:

- Recombinant human CYP enzyme (e.g., expressed in baculovirus-infected insect cells).

- Cytochrome P450 reductase.

- Cytochrome b5 (optional, can enhance activity of some CYPs).

- Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

- Arachidonic acid.

- Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

2. Reaction Setup:

- In a microcentrifuge tube, combine the reaction buffer, lipid vesicles, cytochrome P450 reductase, and the specific CYP enzyme.

- Pre-incubate the mixture for 5 minutes at 37°C.

- Initiate the reaction by adding arachidonic acid and the NADPH regenerating system.

- Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

- Stop the reaction by adding a solvent such as ice-cold acetonitrile or by acidification.

3. Sample Analysis:

- Follow the sample preparation and chiral LC-MS/MS analysis steps outlined in Protocol 1 to separate and quantify the 15(R)-HETE and 15(S)-HETE produced.

Protocol 3: Induction and Measurement of Non-Enzymatic 15(R)-HETE Production

This protocol outlines a method to induce lipid peroxidation in a cell-free system or in cultured cells and to measure the resulting formation of 15(R)-HETE.

1. Induction of Lipid Peroxidation:

- Cell-Free System:

- Prepare a solution of arachidonic acid in a suitable buffer (e.g., PBS).

- Induce peroxidation by adding a free radical generator, such as:

- A Fenton reagent system (e.g., FeSO4 and H2O2).

- Azo-initiators (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH).

- Incubate the reaction mixture at 37°C for a set time.

- Cultured Cells:

- Treat cultured cells with an agent that induces oxidative stress, such as:

- Hydrogen peroxide (H2O2).

- Tert-butyl hydroperoxide (t-BOOH).

- Paraquat.

- Incubate the cells for a defined period.

- Collect the cell lysate and/or the culture medium.

2. Sample Analysis:

- For both cell-free and cell-based experiments, follow the sample preparation and chiral LC-MS/MS analysis steps described in Protocol 1 to determine the levels of 15(R)-HETE and 15(S)-HETE. In non-enzymatic peroxidation, an approximately equal (racemic) mixture of the two enantiomers is expected.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade Leading to 15(R)-HETE

References

15(R)-HETE signaling pathways and mechanisms

An In-Depth Technical Guide to 15(R)-HETE Signaling Pathways and Mechanisms

Introduction

15(R)-Hydroxyeicosatetraenoic acid, or 15(R)-HETE, is an eicosanoid—a signaling molecule derived from the 20-carbon omega-6 fatty acid, arachidonic acid. While its stereoisomer, 15(S)-HETE, has been more extensively studied, 15(R)-HETE is a critical mediator in its own right, primarily serving as a key intermediate in the biosynthesis of potent anti-inflammatory and pro-resolving lipid mediators. This guide provides a comprehensive overview of the synthesis, signaling pathways, metabolism, and biological functions of 15(R)-HETE, along with detailed experimental protocols for its study.

Biosynthesis of 15(R)-HETE

The generation of 15(R)-HETE from arachidonic acid (AA) occurs through several enzymatic and non-enzymatic routes. The initial product is often the hydroperoxy intermediate, 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HpETE), which is rapidly reduced to the more stable 15(R)-HETE by cellular peroxidases.[1]

-

Cyclooxygenase (COX) Pathway : Human cyclooxygenase enzymes, particularly COX-2 when acetylated by aspirin, shift their catalytic activity from producing prostaglandins (B1171923) to synthesizing 15(R)-HETE.[2] Non-acetylated COX enzymes can also produce small amounts of 15-HETEs.[3]

-

Cytochrome P450 (CYP) Pathway : Microsomal cytochrome P450 enzymes can metabolize arachidonic acid to a mixture of 15-HETEs, with the 15(R) stereoisomer being the predominant product (>90%).[1]

-

Autoxidation : Non-enzymatic, free-radical-induced oxidation of arachidonic acid yields a racemic mixture of 15(R,S)-HpETEs, which are subsequently reduced to 15(R,S)-HETEs. This process is often elevated in states of oxidative stress.[1]

Caption: Biosynthesis pathways of 15(R)-HETE from arachidonic acid.

Signaling Pathways and Mechanisms

15(R)-HETE exerts its biological effects through interactions with nuclear receptors and potentially cell surface receptors, initiating downstream signaling cascades.

Peroxisome Proliferator-Activated Receptors (PPARs)

A primary mechanism of action for 15-HETEs is the activation of PPARs, a family of nuclear receptors that regulate gene expression. Both 15(R)-HETE and 15(S)-HETE are agonists for PPARs, particularly PPARγ and PPARβ/δ.[1][4]

-

PPARγ Activation : Upon binding 15(R)-HETE, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes. This activation can inhibit the proliferation of various cancer cell lines and exert anti-inflammatory effects.[5][6]

-

PPARβ/δ Activation : 15-HETE enantiomers are potent agonists of PPARβ/δ, triggering the recruitment of coactivators and inducing the expression of target genes like ANGPTL4.[4]

G Protein-Coupled Receptors (GPCRs)

While a specific high-affinity GPCR for 15(R)-HETE has not been definitively identified, studies on related eicosanoids suggest this is a likely signaling mechanism. For instance, 15(S)-HETE can activate the leukotriene B4 receptor 2 (BLT2).[1] Studies in PT-18 mast cells identified a single class of low-affinity binding sites for 15-HETE that are implicated in the activation of 5-lipoxygenase.[7] The orphan receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, and it shows some, albeit much lower, activation by 15(S)-HETE.[8][9]

Downstream Signaling Cascades

Activation of these receptors leads to the modulation of several key intracellular pathways:

-

PI3K/Akt/mTOR Pathway : Studies on the more potent 15(S)-HETE isomer have shown it promotes angiogenesis through the activation of the PI3K-Akt-mTOR signaling pathway.[10][11] This cascade is crucial for cell survival, proliferation, and migration.

-

STAT3 Pathway : 15(S)-HETE-induced angiogenesis has also been shown to require the STAT3-dependent expression of Vascular Endothelial Growth Factor (VEGF).[12]

-

Inhibition of 5-Lipoxygenase (5-LOX) : 15-HETEs can suppress the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[13][14] This occurs not by direct enzyme inhibition but by acting as an alternative substrate, shunting the pathway towards the production of lipoxins.[13]

Caption: Overview of 15(R)-HETE signaling pathways.

Metabolism of 15(R)-HETE

15(R)-HETE is not an end-product but a crucial substrate for the synthesis of other potent bioactive lipids.

-

Formation of 15-epi-Lipoxins : This is a major metabolic fate of 15(R)-HETE. The enzyme 5-lipoxygenase (ALOX5) acts on 15(R)-HETE to produce 15-epi-lipoxin A4 (15-epi-LXA4) and 15-epi-lipoxin B4 (15-epi-LXB4).[1] These "aspirin-triggered" lipoxins are potent anti-inflammatory and pro-resolving mediators that actively promote the resolution of inflammation.[15]

-

Oxidation to 15-oxo-ETE : 15(R)-HETE can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1][16] 15-oxo-ETE is an electrophilic α,β-unsaturated ketone that can inhibit pro-inflammatory signaling pathways like NF-κB.[16]

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 15-Hydroxyeicosatetraenoic acid (15-HETE) receptors. Involvement in the 15-HETE-induced stimulation of the cryptic 5-lipoxygenase in PT-18 mast/basophil cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR31 - Wikipedia [en.wikipedia.org]

- 10. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of 15(R)-Hydroxyeicosatetraenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is the R-enantiomer of the more extensively studied 15(S)-HETE, both of which are metabolites of arachidonic acid. Initially identified as a product of cytochrome P450-mediated arachidonic acid metabolism in the early 1980s, 15(R)-HETE has since been shown to be generated through several enzymatic and non-enzymatic pathways. While often found in lower concentrations than its S-enantiomer, 15(R)-HETE exhibits distinct biological activities and serves as a precursor to a class of specialized pro-resolving mediators known as epi-lipoxins. This technical guide provides a comprehensive overview of the discovery, initial characterization, biosynthesis, and key signaling pathways of 15(R)-HETE, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Initial Characterization

The initial discovery of hydroxyeicosatetraenoic acids (HETEs) as products of cytochrome P450-mediated arachidonic acid metabolism was a significant step in understanding the "third pathway" of eicosanoid biosynthesis, distinct from the cyclooxygenase and lipoxygenase pathways.

In 1982, Capdevila and colleagues demonstrated that rat liver microsomes, in the presence of NADPH, could oxidize arachidonic acid to a mixture of HETEs, including 15-HETE.[1] Their work, utilizing high-performance liquid chromatography (HPLC) and mass spectrometry, laid the foundation for identifying these novel metabolites. While this initial report did not determine the stereochemistry of the 15-HETE produced, subsequent research established that cytochrome P450 enzymes predominantly form the R-enantiomer.[2] Human and rat microsomal cytochrome P450s, particularly CYP2C19, metabolize arachidonic acid to a racemic mixture of 15-HETEs, with over 90% being the 15(R) stereoisomer.[2]

Further characterization revealed that 15(R)-HETE can also be formed through the non-enzymatic auto-oxidation of arachidonic acid, which yields a racemic mixture of 15(R,S)-hydroperoxyeicosatetraenoic acids (15(R,S)-HpETEs) that are subsequently reduced to 15(R,S)-HETEs.[2] Additionally, aspirin-acetylated cyclooxygenase-2 (COX-2) was identified as a source of 15(R)-HETE, which then serves as a precursor for the biosynthesis of epi-lipoxins.

Biosynthesis of 15(R)-HETE

15(R)-HETE is synthesized through multiple pathways within the cell, each with distinct enzymatic machinery and cellular contexts.

Cytochrome P450 Pathway

The primary enzymatic route for the stereospecific formation of 15(R)-HETE is through the action of cytochrome P450 (CYP) monooxygenases. Several CYP isoforms, including CYP2C8, CYP2C9, and CYP2J2, have been implicated in the metabolism of arachidonic acid to various HETE and EET regioisomers.[3][4] Specifically, CYP2C19 has been shown to produce a racemic mixture of 15-HETEs that is highly enriched in the 15(R)-enantiomer.[2]

Aspirin-Acetylated COX-2 Pathway

Aspirin's unique ability to acetylate COX-2 shifts the enzyme's catalytic activity from prostaglandin (B15479496) synthesis to the formation of 15(R)-HETE from arachidonic acid. This aspirin-triggered pathway is a key step in the transcellular biosynthesis of epi-lipoxins, which are potent anti-inflammatory mediators.

Auto-oxidation

Non-enzymatic lipid peroxidation of arachidonic acid, often initiated by reactive oxygen species, can lead to the formation of a racemic mixture of 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which are then reduced by cellular peroxidases to a mixture of 15(R)-HETE and 15(S)-HETE.[2]

Quantitative Data

The concentration of 15(R)-HETE can vary significantly depending on the tissue, cell type, and stimulation conditions. The following table summarizes available quantitative data for 15(R)-HETE.

| Biological Matrix | Condition | 15(R)-HETE Concentration | 15(S)-HETE Concentration | Method | Reference |

| Human Serum | Unstimulated | 12.74 ± 1.2 ng/mL | 42.75 ± 5.2 ng/mL | UHPLC-ECAPCI/HRMS | [5] |

| Human Plasma | Unstimulated | ~1:1 ratio with 15(S)-HETE | ~1:1 ratio with 15(R)-HETE | UHPLC-ECAPCI/HRMS | [5] |

| Human Whole Blood | Zymosan stimulated (4h) | 2.46 ± 0.2 ng/mL | 5.19 ± 0.4 ng/mL | UHPLC-ECAPCI/HRMS | [5] |

| Human Whole Blood | Zymosan stimulated (24h) | 8.44 ± 0.6 ng/mL | Not specified | UHPLC-ECAPCI/HRMS | [5] |

| Human Whole Blood | LPS stimulated (24h) | 6.3 ± 0.5 ng/mL | 14.9 ± 1 ng/mL | UHPLC-ECAPCI/HRMS | [5] |

| Human Bronchi | Arachidonic Acid (30 µM) stimulated | Not specified (Total 15-HETE: 258 ± 76 ng/10^6 cells) | Not specified (Total 15-HETE: 258 ± 76 ng/10^6 cells) | HPLC | [6] |

| Human Eosinophils | Arachidonic Acid (100 µM) stimulated | Not specified (Total 15-HETE: 1111 ± 380 ng/10^6 cells) | Not specified (Total 15-HETE: 1111 ± 380 ng/10^6 cells) | Not specified | [7] |

| Atherosclerotic Rabbit Aorta | Endogenous | Predominant eicosanoid | Minor component | HPLC | [8] |

Signaling Pathways of 15(R)-HETE

15(R)-HETE exerts its biological effects through distinct signaling pathways, most notably as a ligand for the nuclear receptor PPARβ/δ and as a precursor to the specialized pro-resolving mediators, the epi-lipoxins.

PPARβ/δ Activation

15(R)-HETE, along with its S-enantiomer, is an endogenous agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[3][4] Both enantiomers are similarly potent in activating PPARβ/δ.[3][4] Upon binding, 15(R)-HETE induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes. One well-characterized target gene is Angiopoietin-like 4 (ANGPTL4), which plays a role in lipid metabolism and has been implicated in cancer cell invasion.[9][10] Activation of PPARβ/δ by its agonists has been shown to regulate genes involved in lipid catabolism and energy uncoupling in skeletal muscle.[11]

References

- 1. Cytochrome P-450-dependent oxygenation of arachidonic acid to hydroxyicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Metabolites of Arachidonic Acid: Potential Roles in Intestinal Ion Transport [mcmaster.ca]

- 5. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P-450 metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscle-derived angiopoietin-like protein 4 is induced by fatty acids via peroxisome proliferator-activated receptor (PPAR)-delta and is of metabolic relevance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentration of 15(R)-HETE in Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-hydroxyeicosatetraenoic acid, or 15(R)-HETE, is a stereoisomer of the more extensively studied 15(S)-HETE. Both are metabolites of arachidonic acid, a key polyunsaturated fatty acid involved in inflammatory and signaling pathways. While the physiological roles of 15(S)-HETE are widely documented, the specific functions and tissue concentrations of 15(R)-HETE are less characterized, presenting a significant area of interest for research and therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of 15(R)-HETE in various tissues, details of experimental protocols for its quantification, and an exploration of its known signaling pathways and metabolic fate.

Data Presentation: Quantitative Levels of 15(R)-HETE

The available quantitative data on the physiological levels of 15(R)-HETE are limited, with most studies focusing on its enantiomer, 15(S)-HETE, or the total 15-HETE concentration. However, some studies have performed chiral analysis, providing valuable insights into the enantiomeric distribution of 15-HETE in biological matrices.

Enzymatic Formation Rates in Rat Tissues

A study on Sprague-Dawley rats provides data on the formation rates of 15(R)-HETE and 15(S)-HETE in microsomes from various organs, offering a comparative view of their production capacities.

| Tissue | 15(R)-HETE Formation Rate (pmol/min/mg protein) | 15(S)-HETE Formation Rate (pmol/min/mg protein) | Species | Method |

| Heart (Male) | ~1.5 | ~1.2 | Rat | LC-MS/MS |

| Heart (Female) | ~0.8 | ~0.7 | Rat | LC-MS/MS |

| Liver (Male) | ~0.5 | ~0.4 | Rat | LC-MS/MS |

| Liver (Female) | ~0.3 | ~0.2 | Rat | LC-MS/MS |

| Kidney (Male) | ~0.9 | ~0.7 | Rat | LC-MS/MS |

| Kidney (Female) | ~0.5 | ~0.4 | Rat | LC-MS/MS |

| Brain (Male) | ~0.4 | ~0.8 | Rat | LC-MS/MS |

| Brain (Female) | ~0.3 | ~0.6 | Rat | LC-MS/MS |